molecular formula C10H8FNO2 B1428546 (5-Fluoro-pyridin-2-yl)-propynoic acid ethyl ester CAS No. 1374672-92-0

(5-Fluoro-pyridin-2-yl)-propynoic acid ethyl ester

Cat. No. B1428546
CAS RN: 1374672-92-0
M. Wt: 193.17 g/mol
InChI Key: UCPKWFDSICNZJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Fluoro-pyridin-2-yl)-propynoic acid ethyl ester, or 5-FPPE, is a synthetic compound with a wide range of applications in the scientific research field. It is a versatile tool used in various lab experiments, including biochemical and physiological studies. 5-FPPE is also used in the synthesis of other compounds, such as drugs and other bioactive molecules.

Scientific Research Applications

Cancer Research

(5-Fluoro-pyridin-2-yl)-propynoic acid ethyl ester: has shown potential in cancer research, particularly in the synthesis of compounds targeting p300/CBP, a co-activator involved in cell cycle and growth. Inhibitors based on this structure could be effective in treating prostate cancer, as they may inhibit the proliferation of resistant cancer cells .

Epigenetic Studies

The compound is valuable in epigenetics, where it can be used to study the acetylation and deacetylation of histones. This is crucial for understanding gene expression regulation in eukaryotic cells, which has implications for various diseases, including cancer .

Medicinal Chemistry

In medicinal chemistry, (5-Fluoro-pyridin-2-yl)-propynoic acid ethyl ester is used for the preparation of heterocyclic organic compounds. These compounds are significant for developing new drugs with potential therapeutic applications .

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in creating spirocyclic chromane derivatives. Such derivatives have been evaluated for their antitumor activity, showing promise as potential treatments .

Pharmacokinetics

Researchers use (5-Fluoro-pyridin-2-yl)-propynoic acid ethyl ester to develop compounds with favorable pharmacokinetic profiles. This includes studying absorption, distribution, metabolism, and excretion characteristics of new drug candidates .

Drug Design

The compound’s structure aids in drug design, especially for creating small molecule inhibitors that can modulate protein functions. This is particularly relevant in designing drugs for diseases where protein dysfunction plays a role .

Molecular Dynamic Simulations

It is also used in molecular dynamic simulations to design new compounds from lead compounds. This process helps in predicting the behavior of drug molecules in biological systems, which is vital for drug development .

Patent Applications

(5-Fluoro-pyridin-2-yl)-propynoic acid ethyl ester: is mentioned in various patent applications, indicating its role in the development of new pharmaceuticals and its importance in ongoing scientific research .

properties

IUPAC Name

ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-2-14-10(13)6-5-9-4-3-8(11)7-12-9/h3-4,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPKWFDSICNZJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoro-pyridin-2-yl)-propynoic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.